1-(3,4-dimethoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-20-11-8-19-18(20)27(23,24)14-6-9-21(10-7-14)17(22)13-4-5-15(25-2)16(12-13)26-3/h4-5,8,11-12,14H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKZDKNGIWALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (CAS Number: 2309306-90-7) is a synthetic piperidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structural composition includes a piperidine ring, a methoxybenzoyl moiety, and an imidazole sulfonyl group, which contribute to its unique biological properties.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological activities:
- Opioid Receptor Affinity : Similar compounds have shown affinity for delta-, micro-, and kappa-opioid receptors. While specific data for this compound is limited, related piperidine derivatives have demonstrated anxiolytic and antidepressant-like effects in animal models .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that piperidine derivatives can inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. This inhibition may have implications for neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its effects are not fully elucidated but can be inferred from related compounds:
- Receptor Modulation : The interactions with opioid receptors may modulate pain pathways and influence mood regulation.
- Enzyme Inhibition : By inhibiting acetylcholinesterase, the compound could enhance cholinergic signaling, potentially benefiting cognitive functions.
Study on Piperidine Derivatives
A study involving various piperidine derivatives assessed their biological activities in vitro and in vivo. The findings indicated that certain derivatives exhibited significant anxiolytic effects when administered subcutaneously in mouse models. These results suggest that modifications to the piperidine structure can enhance therapeutic efficacy .
Enzyme Inhibition Studies
In another investigation focusing on enzyme inhibition, derivatives similar to this compound were evaluated for their ability to inhibit human acetylcholinesterase. The results indicated that these compounds bind effectively to catalytic sites, suggesting potential applications in treating disorders characterized by cholinergic dysfunction .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (BJ51536)
Structural Similarities :
- Shared piperidine backbone with a sulfonyl-linked 1-methylimidazole at position 3.
Key Differences : - Acyl Group : BJ51536 has a 4-fluorophenyl-pyrrole carbonyl group instead of 3,4-dimethoxybenzoyl.
| Property | Target Compound | BJ51536 |
|---|---|---|
| Molecular Formula | C20H21N3O5S* | C20H21FN4O3S |
| Molecular Weight | ~439.47 g/mol* | 416.47 g/mol |
| Key Substituents | 3,4-Dimethoxybenzoyl | 4-Fluorophenyl-pyrrole carbonyl |
| Potential Applications | CNS targeting (inferred) | Agrochemical or anticancer research |
*Estimated based on structural similarity to BJ51534.
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
Structural Similarities :
- Contains a 1-methylimidazole moiety.
- Key Differences:
- Backbone : Bipyridine-phenylenediamine vs. piperidine.
- Functional Groups : Lacks sulfonyl and benzoyl groups but includes an aromatic amine.
Piperidine Derivatives with Sulfonyl Groups ()
Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol share the piperidine-sulfonyl motif but lack the imidazole and benzoyl groups.
Pharmacological Implications (Inferred from Analogs)
- Imidazole Moieties: Known for antimicrobial, anticancer, and enzyme inhibitory activities .
- Sulfonyl Groups : Enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
